molecular formula C16H18ClN5O B3720549 N''-ACETYL-N-(2-CHLORO-4-METHYLPHENYL)-N'-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE

N''-ACETYL-N-(2-CHLORO-4-METHYLPHENYL)-N'-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE

Cat. No.: B3720549
M. Wt: 331.80 g/mol
InChI Key: LSYVZHWYHODZBO-UHFFFAOYSA-N
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Description

“N’‘-ACETYL-N-(2-CHLORO-4-METHYLPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both aromatic and pyrimidinyl groups, suggests potential biological activity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’‘-ACETYL-N-(2-CHLORO-4-METHYLPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” typically involves the following steps:

    Substitution: The attachment of the 2-chloro-4-methylphenyl group.

    Coupling: The final coupling with the 4,6-dimethyl-2-pyrimidinyl group.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.

    Reduction: Reduction reactions could target the pyrimidinyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to dechlorinated products.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of guanidines are often explored for their potential as therapeutic agents, particularly in the treatment of diseases like diabetes and hypertension.

Industry

Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action for “N’‘-ACETYL-N-(2-CHLORO-4-METHYLPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” would likely involve interaction with specific molecular targets such as enzymes or receptors. The presence of the pyrimidinyl group suggests potential binding to nucleic acids or proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’‘-ACETYL-N-(2-CHLORO-4-METHYLPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE
  • N’‘-ACETYL-N-(2-CHLORO-4-METHYLPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to other guanidines.

Properties

IUPAC Name

N-[(E)-N-(2-chloro-4-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O/c1-9-5-6-14(13(17)7-9)21-16(20-12(4)23)22-15-18-10(2)8-11(3)19-15/h5-8H,1-4H3,(H2,18,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYVZHWYHODZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668467
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N''-ACETYL-N-(2-CHLORO-4-METHYLPHENYL)-N'-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE
Reactant of Route 2
Reactant of Route 2
N''-ACETYL-N-(2-CHLORO-4-METHYLPHENYL)-N'-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE
Reactant of Route 3
N''-ACETYL-N-(2-CHLORO-4-METHYLPHENYL)-N'-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE
Reactant of Route 4
N''-ACETYL-N-(2-CHLORO-4-METHYLPHENYL)-N'-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE
Reactant of Route 5
N''-ACETYL-N-(2-CHLORO-4-METHYLPHENYL)-N'-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE
Reactant of Route 6
N''-ACETYL-N-(2-CHLORO-4-METHYLPHENYL)-N'-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE

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